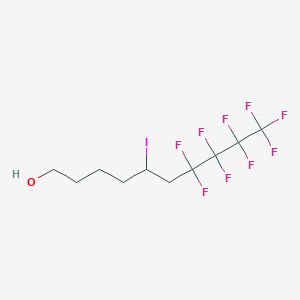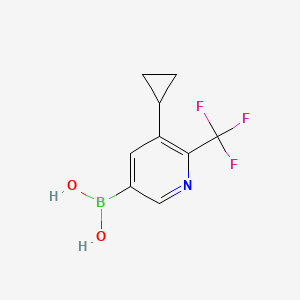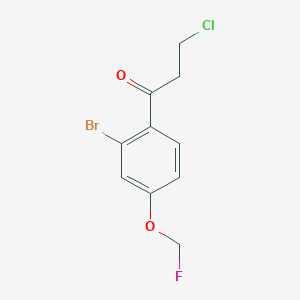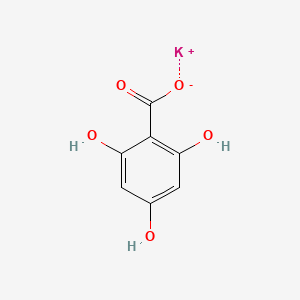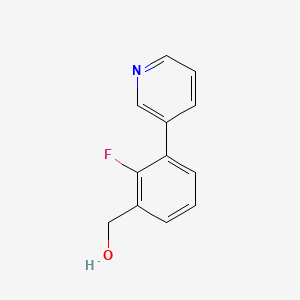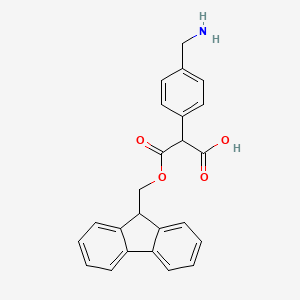
Fmoc-(4-aminomethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(4-aminomethylphenyl)acetic acid typically involves the reaction of 4-aminomethylphenylacetic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
Fmoc-(4-aminomethylphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Piperidine in dimethylformamide is commonly used for the removal of the Fmoc group.
Major Products Formed
Substitution Reactions: Products depend on the substituents introduced.
Deprotection Reactions: The primary amine is regenerated after the removal of the Fmoc group.
科学的研究の応用
Fmoc-(4-aminomethylphenyl)acetic acid is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, allowing for the protection of amino groups during the synthesis process . Additionally, it has applications in the development of antimicrobial agents and other bioactive compounds .
作用機序
The mechanism of action of Fmoc-(4-aminomethylphenyl)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process and can be removed under basic conditions to reveal the free amine . This allows for the stepwise assembly of peptides with high precision and efficiency .
類似化合物との比較
Similar Compounds
Fmoc-(4-aminophenyl)acetic acid: Similar structure but lacks the methyl group on the phenyl ring.
Fmoc-(2-aminomethylphenyl)acetic acid: Similar structure but with the amino group in a different position on the phenyl ring.
Uniqueness
Fmoc-(4-aminomethylphenyl)acetic acid is unique due to the presence of the aminomethyl group on the phenyl ring, which provides additional reactivity and versatility in peptide synthesis .
特性
分子式 |
C24H21NO4 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC名 |
2-[4-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid |
InChI |
InChI=1S/C24H21NO4/c25-13-15-9-11-16(12-10-15)22(23(26)27)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,27) |
InChIキー |
LJQDBLIKMVAQFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC=C(C=C4)CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



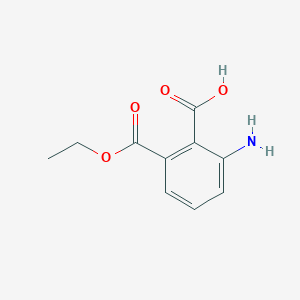
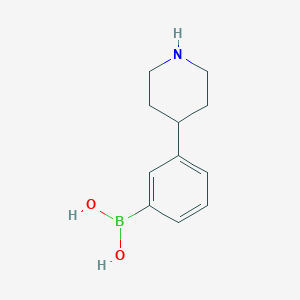
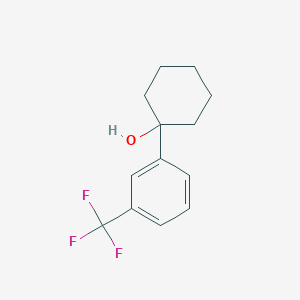
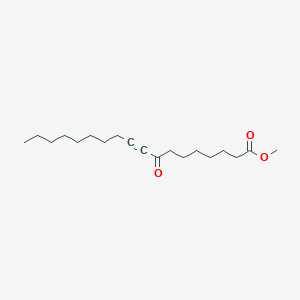
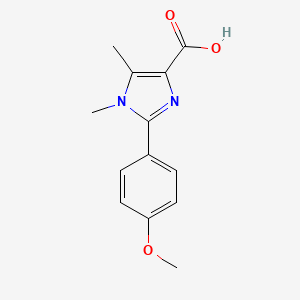
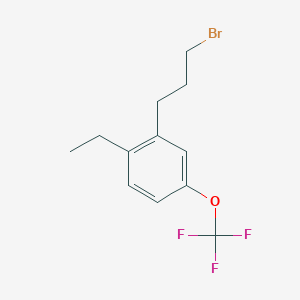
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
